molecular formula C21H21FN4O B2920744 (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide CAS No. 899377-34-5

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide

Cat. No.: B2920744
CAS No.: 899377-34-5
M. Wt: 364.424
InChI Key: HCMGCRJEPOSGNM-FBMGVBCBSA-N
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Description

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide involves its interaction with neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and uptake. This interaction can influence various neurological pathways, potentially alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain neurotransmitter receptors. This makes it a valuable compound in the development of targeted therapies for neurological and psychiatric disorders.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGCRJEPOSGNM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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